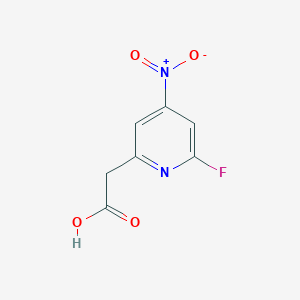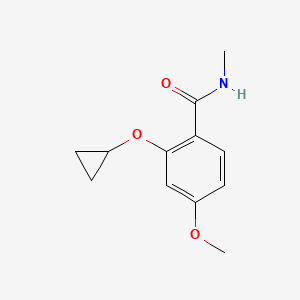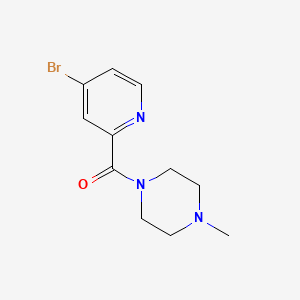
(4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone is a chemical compound that features a bromopyridine moiety and a methylpiperazine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone typically involves the reaction of 4-bromopyridine-2-carbonyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate can be used in substitution reactions.
Oxidation/Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to various biological effects. The specific molecular targets and pathways involved would depend on the context of its use in medicinal chemistry or other applications .
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone: This compound is structurally similar but has the bromine atom at a different position on the pyridine ring.
(6-Bromopyridin-2-YL)(1-methylpiperidin-4-YL)methanone: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
(4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H14BrN3O |
|---|---|
Peso molecular |
284.15 g/mol |
Nombre IUPAC |
(4-bromopyridin-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C11H14BrN3O/c1-14-4-6-15(7-5-14)11(16)10-8-9(12)2-3-13-10/h2-3,8H,4-7H2,1H3 |
Clave InChI |
DPVVNRAVIGKEFP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=NC=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


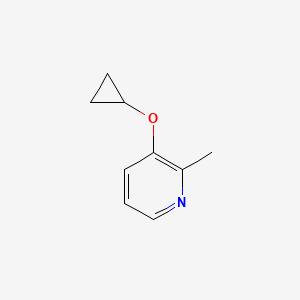

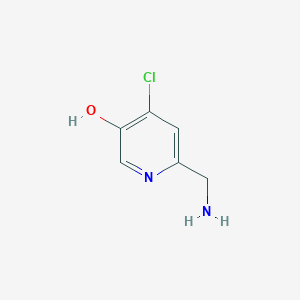
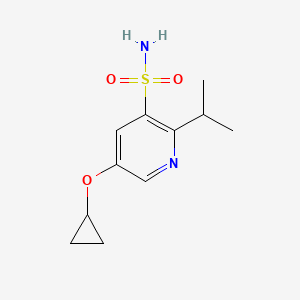
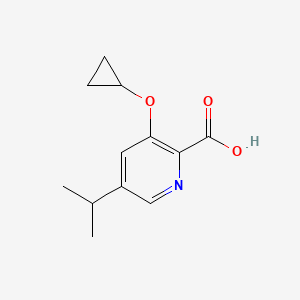
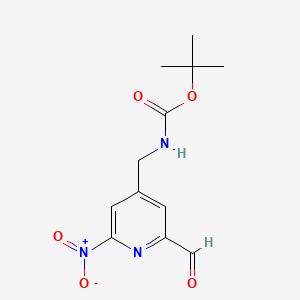

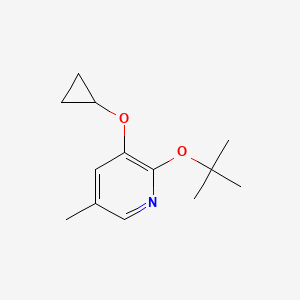
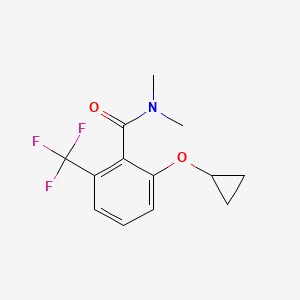
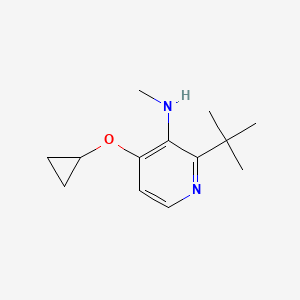
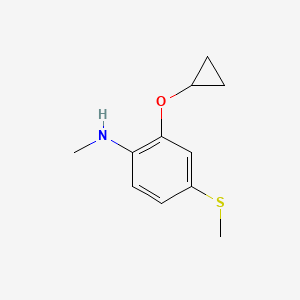
![3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14837747.png)
